3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole
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Overview
Description
3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-methylbenzylthio group in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the thioether group.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-(Benzylthio)-1H-1,2,4-triazole: Similar structure but lacks the 4-methyl group, which can affect its biological activity.
3-((4-Chlorobenzyl)thio)-1H-1,2,4-triazole: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and applications.
Uniqueness
3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is unique due to the presence of the 4-methylbenzylthio group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZZBLHTOQAIBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352103 |
Source
|
Record name | SBB040972 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302804-66-6 |
Source
|
Record name | SBB040972 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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